molecular formula C6H13O9P B14279502 L-tagatofuranose 6-phosphate CAS No. 136598-66-8

L-tagatofuranose 6-phosphate

Cat. No.: B14279502
CAS No.: 136598-66-8
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-JMSAOHGTSA-N
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Description

L-tagatofuranose 6-phosphate is a phosphorylated derivative of L-tagatose, a rare sugar. It is a furanose form, meaning it has a five-membered ring structure. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-tagatofuranose 6-phosphate can be synthesized through the phosphorylation of L-tagatose. The process typically involves the use of hexokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to L-tagatose, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. One common method is the use of L-arabinose isomerase, which converts L-arabinose to L-tagatose, followed by phosphorylation using hexokinase .

Chemical Reactions Analysis

Types of Reactions

L-tagatofuranose 6-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-tagatofuranose 6-phosphate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-tagatofuranose 6-phosphate is unique due to its specific role in certain bacterial and human metabolic pathways. Its furanose ring structure also distinguishes it from other similar compounds, which may have pyranose ring structures .

Properties

CAS No.

136598-66-8

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3S,4R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6?/m0/s1

InChI Key

BGWGXPAPYGQALX-JMSAOHGTSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H](C(O1)(CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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